Bromoéthane-2,2,2-d3

Vue d'ensemble

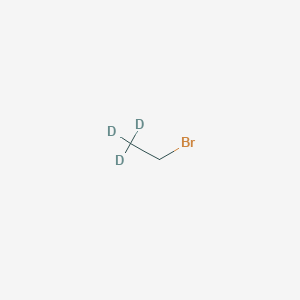

Description

Bromoethane-2,2,2-d3: is a deuterated ethyl bromide with the molecular formula CD3CH2Br. It is a colorless liquid with a distinct odor and is used primarily in scientific research and industrial applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and synthetic processes.

Applications De Recherche Scientifique

Bromoethane-2,2,2-d3 is widely used in scientific research due to its unique properties:

Biology: It is used in the study of metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium atoms.

Medicine: It is employed in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromoethane-2,2,2-d3 is typically prepared through a deuteration process involving the reaction of bromoethane with deuterium gas (D2). This thermal reaction is carried out in the presence of a catalyst under controlled conditions to ensure the incorporation of deuterium atoms into the ethyl bromide molecule .

Industrial Production Methods: Industrial production of bromoethane-2,2,2-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified and packaged for distribution .

Analyse Des Réactions Chimiques

Types of Reactions: Bromoethane-2,2,2-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Acylation Reactions: It can react with acylating agents to form acyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Typically carried out using strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Acylation Reactions: Acyl chlorides or anhydrides are commonly used as acylating agents.

Major Products:

Substitution Reactions: Products include various substituted ethyl derivatives.

Elimination Reactions: Products include alkenes such as ethene.

Acylation Reactions: Products include acylated ethyl derivatives.

Mécanisme D'action

The mechanism of action of bromoethane-2,2,2-d3 involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The bromine atom in bromoethane-2,2,2-d3 is susceptible to attack by nucleophiles, leading to the formation of substituted products.

Elimination Reactions: The presence of deuterium atoms can influence the reaction kinetics and product distribution in elimination reactions.

Acylation Reactions: The compound can act as a nucleophile in acylation reactions, forming acyl derivatives.

Comparaison Avec Des Composés Similaires

- Bromoethane-1,1-d2

- Bromoethane-2-13C

- Bromoethane-1,1,2,2-d4

- Bromoethane-1-13C

- Bromoethane-13C2

- Bromoethane-d5

- 1-Bromopentane-5,5,5-d3

- 1-Bromopropane-3,3,3-d3

- 1,2-Dibromoethane-d3

Uniqueness: Bromoethane-2,2,2-d3 is unique due to the presence of three deuterium atoms, which significantly alters its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential .

Activité Biologique

Bromoethane-2,2,2-d3, also known as ethyl bromide-d3, is a deuterated form of bromoethane. This compound has garnered attention in various fields of research due to its unique isotopic labeling properties, which facilitate studies in biological systems. The following sections detail the biological activity of Bromoethane-2,2,2-d3, including its toxicological effects, mutagenicity, and potential applications in research.

Overview of Bromoethane-2,2,2-d3

Bromoethane (CASRN 74-96-4) is primarily used as a chemical intermediate in organic synthesis and has been studied for its biological effects. The deuterated variant, Bromoethane-2,2,2-d3, is utilized in tracer studies and metabolic research due to its stable isotope composition.

Inhalation Studies

Toxicological evaluations have demonstrated significant biological effects associated with bromoethane exposure. In a series of inhalation studies conducted on F344 rats and B6C3F1 mice:

- Dosage and Mortality : Rats exposed to high concentrations (2000–4000 ppm) exhibited acute mortality. In 14-week studies at lower concentrations (up to 1600 ppm), some rats died before the study's conclusion .

- Body Weight and Survival : Mean body weights were generally similar between exposed and control groups; however, significant lesions were observed at higher exposure levels. For instance, at 1600 ppm, skeletal muscle atrophy was noted .

- Carcinogenicity Evidence : Long-term studies indicated a dose-related increase in tumors among female mice and male rats. Specifically, there was clear evidence of carcinogenic activity in female B6C3F1 mice with increased uterine tumors .

Genetic Toxicology

Bromoethane has been shown to possess mutagenic properties. It was found to induce sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells and was mutagenic in S. typhimurium strain TA100 both with and without metabolic activation . These findings suggest that bromoethane can interact with genetic material, leading to mutations.

Antimycobacterial Activity

In related studies involving substituted quinoline derivatives that share structural similarities with bromoethane derivatives, certain compounds exhibited significant antimycobacterial activity against strains such as Mycobacterium tuberculosis. This suggests that further exploration into the biological activity of bromoethane derivatives could reveal therapeutic potentials against bacterial infections .

Carcinogenicity in Animal Models

A pivotal study highlighted the carcinogenic potential of bromoethane through a two-year inhalation study involving F344/N rats and B6C3F1 mice. The findings indicated:

- Increased Tumor Incidence : Male rats showed increased incidences of pheochromocytomas and neoplasms in the brain and lung correlating with exposure levels .

- Gender-Specific Effects : Female mice displayed a clear increase in uterine tumors at elevated exposure levels compared to controls .

Data Summary

The following table summarizes key findings from toxicological studies on bromoethane:

| Study Duration | Species | Exposure Level (ppm) | Observed Effects |

|---|---|---|---|

| 14 Days | Rats | 2000 - 4000 | Acute mortality; body weight loss |

| 14 Weeks | Rats | 1600 | Skeletal muscle atrophy; mortality |

| 2 Years | Female Mice | 400 | Increased uterine tumors |

| 2 Years | Male Rats | 400 | Increased pheochromocytomas; lung neoplasms |

Propriétés

IUPAC Name |

2-bromo-1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480915 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-86-3 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7439-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.